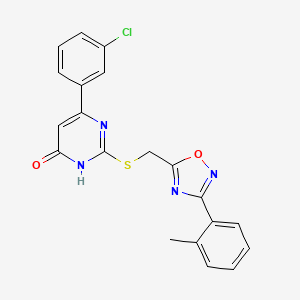

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c1-12-5-2-3-8-15(12)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)13-6-4-7-14(21)9-13/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHXSULDRJDRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol represents a novel hybrid structure that combines the biological properties of pyrimidine and oxadiazole moieties. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure incorporates a 3-chlorophenyl group, an o-tolyl substituted 1,2,4-oxadiazole , and a thioether linkage to a pyrimidine derivative.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with tumor growth and proliferation.

- Mechanism-Based Approaches : The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to target various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .

- Molecular Docking Studies : In silico studies suggest strong binding affinities between the oxadiazole derivatives and cancer-related proteins, indicating potential for effective therapeutic intervention .

- Case Studies :

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against various bacterial strains.

- Antibacterial Screening : Compounds derived from similar structures have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

- Inhibition Studies : The synthesized compounds demonstrated strong inhibitory effects on urease activity, which is critical for bacterial survival in certain environments .

Data Tables

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of the pyrimidine class exhibit significant anti-inflammatory properties. The incorporation of oxadiazole rings has been shown to enhance these effects. A study highlighted that compounds similar to 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma .

Table 1: Anti-inflammatory Activity of Related Compounds

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is believed to contribute to its effectiveness as an antibacterial agent. Studies have reported that similar compounds exhibit significant inhibition of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 14 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. In particular, compounds with similar structures have been noted for their ability to inhibit tumor growth in xenograft models .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrimidine derivatives on human cancer cell lines, demonstrating that modifications at the oxadiazole position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .

Mechanistic Insights

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and target proteins involved in inflammation and cancer progression. The results indicate strong binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Answer :

- Synthesis : Document reaction stoichiometry, catalyst loading, and solvent purity (e.g., PEG-400 pre-dried over molecular sieves) .

- Characterization : Use internal standards (e.g., TMS for NMR) and replicate measurements across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.